molecular formula C24H29N3O B6023950 N-benzyl-1-[3-(1H-indol-3-yl)propanoyl]-N-methyl-3-piperidinamine

N-benzyl-1-[3-(1H-indol-3-yl)propanoyl]-N-methyl-3-piperidinamine

Cat. No. B6023950
M. Wt: 375.5 g/mol
InChI Key: WJEHOBVHOIIEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-[3-(1H-indol-3-yl)propanoyl]-N-methyl-3-piperidinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The exact mechanism of action of N-benzyl-1-[3-(1H-indol-3-yl)propanoyl]-N-methyl-3-piperidinamine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antiviral activity against HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-benzyl-1-[3-(1H-indol-3-yl)propanoyl]-N-methyl-3-piperidinamine is its potential therapeutic applications in the treatment of cancer and viral infections. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-benzyl-1-[3-(1H-indol-3-yl)propanoyl]-N-methyl-3-piperidinamine. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes that it inhibits. Another direction is to develop more efficient synthesis methods for this compound that can improve its solubility and bioavailability. Additionally, future research could focus on the development of novel drug delivery systems that can improve the in vivo efficacy of this compound.

Synthesis Methods

The synthesis of N-benzyl-1-[3-(1H-indol-3-yl)propanoyl]-N-methyl-3-piperidinamine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of indole-3-carboxylic acid with benzylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction results in the formation of N-benzyl-3-(1H-indol-3-yl)propanamide. The second step involves the reaction of N-benzyl-3-(1H-indol-3-yl)propanamide with methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of this compound.

Scientific Research Applications

N-benzyl-1-[3-(1H-indol-3-yl)propanoyl]-N-methyl-3-piperidinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity in various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

properties

IUPAC Name

1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-26(17-19-8-3-2-4-9-19)21-10-7-15-27(18-21)24(28)14-13-20-16-25-23-12-6-5-11-22(20)23/h2-6,8-9,11-12,16,21,25H,7,10,13-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEHOBVHOIIEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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